2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 234.77 g/mol. This compound is classified as an amine and is primarily used in scientific research due to its potential pharmacological properties. It is known to act as a building block in the synthesis of various pharmaceuticals, particularly in the development of compounds targeting the central nervous system.
The synthesis of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate carbonyl compounds. One common approach includes:
The molecular structure of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride can be described using various chemical representations:
InChI=1S/C10H21ClN2O/c1-8(2)10(12)11(14)13-6-4-9(3)5-7-13;/h8-10H,4-7,12H2,1-3H3;1H
CC(C)C(=O)N(CC1CCN(C1)C)C.Cl
The compound features a butanone backbone with an amino group and a piperidine ring substituent, contributing to its biological activity.
2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride can participate in various chemical reactions:
These reactions are essential in developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems:
Research into its specific pathways is ongoing, aiming to clarify its role in neuropharmacology.
The physical and chemical properties of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 234.77 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Hazard Classification | Irritant |
These properties indicate its suitability for various applications while also necessitating caution during handling.
2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2